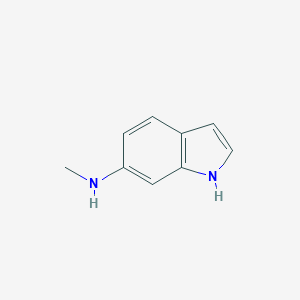

N-methyl-1H-indol-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEESXYFZHDVDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-methyl-1H-indol-6-amine chemical properties and structure

Executive Summary

N-Methyl-1H-indol-6-amine (CAS: 135855-61-7) represents a specialized subclass of indole alkaloids where the pharmacophore's electronic properties are modulated by a secondary amine at the 6-position.[1][2] Unlike its more common 5-substituted counterparts (e.g., serotonin derivatives), the 6-aminoindole scaffold offers a unique vector for hydrogen bonding and pi-stacking interactions in drug design, particularly within kinase inhibitors and Hedgehog pathway modulators (Gli1 inhibition).[1][2]

This technical guide synthesizes the physicochemical behavior, synthetic methodologies, and handling protocols for this compound.[1][2] It is designed to move beyond basic database entries, offering a mechanistic understanding of the molecule’s reactivity and application in medicinal chemistry.[2]

Part 1: Structural & Physicochemical Profile[1][2][3]

The core structure consists of a bicyclic indole ring system substituted at the 6-position with a methylamino group.[1][2] This substitution pattern significantly alters the electron density of the indole ring compared to the unsubstituted parent.[1][2]

Chemical Identity Table[1][2][3]

| Property | Specification |

| IUPAC Name | N-Methyl-1H-indol-6-amine |

| CAS Number | 135855-61-7 |

| Molecular Formula | C₉H₁₀N₂ |

| Molecular Weight | 146.19 g/mol |

| SMILES | CNC1=CC2=C(C=C1)NC=C2 |

| Appearance | Off-white to pale brown solid (oxidation sensitive) |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |

Electronic Distribution & Reactivity

The 6-amino group acts as a strong electron-donating group (EDG) via resonance (+M effect).[1][2] This activation is regioselective:

-

Indole C3 Position: The electron density at C3 is significantly enhanced, making it highly susceptible to electrophilic aromatic substitution (EAS) (e.g., Vilsmeier-Haack formylation, Friedel-Crafts acylation).[1][2]

-

Indole N1 (Pyrrole Nitrogen): The pKa of the pyrrole proton (~16) remains relatively high, but the increased electron density of the ring slightly increases the nucleophilicity of the N1 anion after deprotonation.[1][2]

-

Exocyclic Amine (N-Me): This secondary amine is the most basic site (pKa ~4–5) and the primary nucleophile for acylation or alkylation reactions under neutral conditions.[1][2]

Part 2: Synthetic Pathways[1][2]

While direct alkylation is often cited in literature, it is fraught with selectivity issues (over-methylation).[2] Below, we present the literature approach alongside a more robust "Process Chemistry" recommendation.

Protocol A: Direct Alkylation (Literature Standard)

Source: Adapted from synthesis of Gli1 inhibitors [1].[1][2]

Mechanism: Nucleophilic attack of the primary amine (1H-indol-6-amine) on the electrophilic methyl iodide.[1][2]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1H-indol-6-amine (1.0 eq) in anhydrous DMF or CH₃CN.

-

Base Addition: Add K₂CO₃ (1.5 eq) to buffer the hydroiodic acid generated.

-

Alkylation: Cool to 0°C. Add Iodomethane (MeI) (0.95 eq) dropwise. Note: Using a slight deficit of MeI prevents the formation of the N,N-dimethyl impurity.[1]

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS.[1][2]

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critique: This method often yields a mixture of starting material (primary amine), product (secondary amine), and over-alkylated byproduct (tertiary amine).[1][2] Yields typically hover around 50–55%.[1][2]

Protocol B: Reductive Amination (Recommended)

Mechanism: Formation of a hemiaminal/imine species followed by in situ reduction.[1][2] This method guarantees mono-methylation.[1][2]

Step-by-Step Methodology:

-

Setup: Charge a flask with 1H-indol-6-amine (1.0 eq) and Methanol.

-

Imine Formation: Add Paraformaldehyde (1.1 eq) or Formaldehyde solution.[1][2] Stir for 1 hour.

-

Reduction: Cool to 0°C. Add Sodium cyanoborohydride (NaCNBH₃) (1.5 eq) and a catalytic amount of Acetic Acid (AcOH) to adjust pH to ~5–6.

-

Quench: Stir for 12 hours. Quench with saturated NaHCO₃.[1][2]

-

Isolation: Standard extraction (DCM/Water).

Synthesis Visualization[1][2]

Figure 1: Comparison of synthetic routes. Protocol B offers superior selectivity for the secondary amine.[1][2]

Part 3: Analytical Characterization[1][2]

Validating the structure requires distinguishing the regiochemistry of the methyl group (N-methyl vs. C-methyl vs. Indole-1-methyl).[1][2]

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)

Data interpretation based on structural electronics and reference standards [1].

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Mechanistic Insight |

| 7.87 | Singlet (br) | 1H | Indole N-H | Broad signal characteristic of the pyrrole NH; exchangeable with D₂O.[1][2] |

| 7.40 | Doublet | 1H | H-4 | The most deshielded aromatic proton (closest to C3/pyrrole ring).[1][2] |

| 6.97 | Doublet of Doublets | 1H | H-2 | Coupled to H-3 and NH.[1][2] |

| 6.50 | Multiplet | 2H | H-3, H-7 | Upfield shift due to electron donation from the 6-amino group (ortho/para effect).[1][2] |

| 6.41 | Doublet of Doublets | 1H | H-5 | Shielded by the adjacent amino group.[1][2] |

| 2.86 | Singlet | 3H | N-CH₃ | Diagnostic singlet.[1][2] If this were on the indole nitrogen, it would appear ~3.7–3.8 ppm.[2] |

Mass Spectrometry[1][2]

Part 4: Medicinal Chemistry Applications[1][2][8]

Pharmacophore Utility

The N-methyl-1H-indol-6-amine moiety serves as a bioisostere for other bicyclic aromatic amines (e.g., quinolines, benzimidazoles).[1][2]

-

Hedgehog Pathway Inhibition: This scaffold has been utilized to synthesize amide conjugates of Ketoprofen, acting as inhibitors of Gli1-mediated transcription [1].[1][2] The 6-amino group provides a critical attachment point for the amide linker, orienting the indole ring into a hydrophobic pocket of the target protein.[1][2]

-

Kinase Inhibitors: The indole NH (position 1) and the N-methylamine (position 6) can function as a donor-acceptor pair for hydrogen bonding in the ATP-binding hinge region of kinases.[1][2]

Reactivity Map for Drug Design[1][2]

Figure 2: Functionalization map highlighting the three primary vectors for medicinal chemistry elaboration.

Part 5: Handling & Stability[1][2]

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Indoles with electron-donating groups are prone to oxidative polymerization (browning) upon exposure to air and light.[1][2]

-

Safety: Irritant.[1][2] Use standard PPE.[1][2] Avoid inhalation.

-

Solubility: Prepare stock solutions in DMSO (up to 50 mM). Dilute into aqueous buffers immediately prior to biological assays to prevent precipitation.

References

-

Amide Conjugates of Ketoprofen and Indole as Inhibitors of Gli1-Mediated Transcription in the Hedgehog Pathway. Source: National Institutes of Health (NIH) / PubChem.[2] Context: Details the synthesis of N-methyl-1H-indol-6-amine (Compound 9) via direct methylation.

-

1-Methyl-1H-indol-6-amine (Isomer Distinction). Source: PubChem CID 10534799.[1][2][3] Context: Provides data differentiating the title compound from its isomer, 1-methyl-1H-indol-6-amine.[1][2]

-

Indole Reactivity and Synthesis. Source: Sigma-Aldrich / Merck Technical Library.[1][2] Context: General protocols for handling electron-rich indole derivatives.[1][2]

Sources

Advanced Medicinal Chemistry: N-Methyl-1H-indol-6-amine Scaffolds

Technical Guide for Drug Discovery & Development

Executive Summary: The Scaffold Identity

N-methyl-1H-indol-6-amine (CAS: 135855-62-8) represents a privileged substructure in modern medicinal chemistry, serving as a critical vector for designing inhibitors of kinases (e.g., VEGFR, Chek1), GPCR ligands, and Hedgehog pathway modulators.

Unlike the more common 5-substituted indoles (often associated with serotonergic activity), the 6-aminoindole framework provides a unique geometric vector for extending into solvent-exposed pockets of enzyme active sites.[1] The N1-methyl group plays a dual role: it blocks a metabolic soft spot (preventing N-glucuronidation) and locks the indole into a specific hydrophobic interaction profile, often improving potency against targets like Gli1 and Plasmodium falciparum kinases.[1]

This guide details the synthesis, structure-activity relationships (SAR), and experimental protocols for leveraging this scaffold in drug development.

Synthesis Strategies: Accessing the Core

Reliable access to the N-methyl-1H-indol-6-amine core is the bottleneck in many SAR campaigns.[1] Two primary routes are recommended based on scale and available starting materials.

Route A: Direct Selective Alkylation (Recommended for Gram-Scale)

Direct methylation of 6-aminoindole is challenging due to competing poly-alkylation.[1] The optimized protocol uses controlled stoichiometry or a protection-deprotection strategy.[1]

Mechanism:

-

Reagent: Iodomethane (MeI) or Dimethyl carbonate (DMC) (greener alternative).[1]

-

Key Challenge: Preventing quaternization of the exocyclic amine or methylation of the C3 position.[1]

Route B: Pd-Catalyzed Amination (Recommended for Diversity)

For library generation, starting from 6-bromo-1-methylindole allows for the introduction of diverse amine inputs via Buchwald-Hartwig coupling.[1]

Mechanism:

-

Precursor: 6-bromo-1-methylindole.[1]

-

Catalyst System: Pd2(dba)3 / XPhos or BrettPhos.[1]

-

Advantage: High tolerance for functional groups; avoids over-methylation.[1]

Figure 1: Comparative synthesis pathways for the N-methyl-1H-indol-6-amine scaffold. Route B offers higher fidelity for library synthesis.

Medicinal Chemistry & SAR: The "Why"

The utility of N-methyl-1H-indol-6-amine lies in its specific electronic and steric profile.[1]

The N1-Methyl Effect[1]

-

Metabolic Stability: The free N-H of an indole is a prime target for Phase II conjugation (glucuronidation).[1] Methylation (N-Me) blocks this, significantly increasing oral bioavailability.

-

Hydrophobic Collapse: In kinase pockets (e.g., VEGFR2), the N-Me group often occupies a small hydrophobic sub-pocket, displacing water and gaining entropic binding energy.

The C6-Amine Vector[1]

-

H-Bond Donor/Acceptor: The 6-amino group serves as a critical hinge binder in kinase inhibitors.[1]

-

Extension Point: Acylation of this amine allows the molecule to extend into the "ribose pocket" or solvent front, a common strategy for achieving selectivity over homologous enzymes.

Case Study: Hedgehog Pathway Inhibition (Gli1)

Research has demonstrated that amide conjugates of N-methyl-1H-indol-6-amine act as potent inhibitors of Gli1-mediated transcription.[1]

-

Mechanism: The indole core mimics the hydrophobic interactions of natural ligands, while the amide linker positions a pendant aryl group to disrupt protein-protein interactions downstream of Smoothened (Smo).

-

Outcome: Derivatives showed IC50 values in the low micromolar range against cancer cell lines dependent on Hedgehog signaling.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Methyl-1H-indol-6-amine (Microwave Method)

Adapted from refined literature procedures for aminoindoles.[1]

Reagents:

-

Iodomethane (0.5 eq - Sub-stoichiometric to favor mono-alkylation)[1]

-

Potassium Carbonate (K2CO3, 2.0 eq)

-

DMF (Dimethylformamide, anhydrous)

Procedure:

-

Setup: In a microwave-safe vial, dissolve 1H-indol-6-amine (200 mg) in DMF (2 mL).

-

Addition: Add K2CO3 followed by dropwise addition of Iodomethane.

-

Reaction: Seal and irradiate at 150°C for 5 minutes . (Alternatively: Heat at 60°C for 4 hours in a conventional oil bath).

-

Workup: Quench with ice-water (10 mL). Extract with Ethyl Acetate (3 x 10 mL).

-

Purification: Wash organic layer with brine, dry over Na2SO4. Purify via flash chromatography (DCM:MeOH gradient 0% -> 10%).

-

Expected Yield: ~50-55% (Yellowish oil or solid).[1]

Protocol 2: General Amide Coupling (Library Generation)

To functionalize the scaffold for SAR exploration.

Reagents:

-

N-methyl-1H-indol-6-amine (1.0 eq)[1]

-

Carboxylic Acid (R-COOH, 1.2 eq)

-

HATU (1.5 eq)

-

DIPEA (3.0 eq)

Procedure:

-

Mix the Carboxylic Acid, HATU, and DIPEA in DMF. Stir for 10 mins to activate the acid.

-

Add N-methyl-1H-indol-6-amine.

-

Stir at RT for 12 hours.

-

Monitor by LC-MS.[1] The product will show a distinct mass shift (+R-CO).[1]

Biological Signaling Context

The following diagram illustrates the role of 6-aminoindole derivatives in blocking the Hedgehog (Hh) signaling pathway, a key target in oncology.

Figure 2: Intervention point of indole-based inhibitors in the Hedgehog signaling cascade. The scaffold targets the downstream Gli transcriptional machinery.[1]

Key Data Summary

| Property | Value / Characteristic | Relevance |

| CAS Number | 135855-62-8 | Unique Identifier |

| Molecular Weight | 146.19 g/mol | Fragment-based discovery ideal |

| LogP (Calc) | ~2.0 | Good membrane permeability |

| pKa (Amine) | ~4-5 (Aniline-like) | Weak base; reduced ionization at physiological pH |

| Primary Target Class | Kinases (VEGFR, Chek1), Transcription Factors (Gli1) | Oncology & Antiparasitic |

| Key SAR Vector | N1-Methyl | Metabolic stability (blocks glucuronidation) |

References

-

Amide Conjugates of Ketoprofen and Indole as Inhibitors of Gli1-Mediated Transcription. Source: National Institutes of Health (NIH) / PubMed Context: Describes the specific synthesis of N-methyl-1H-indol-6-amine and its application in Hedgehog pathway inhibition. Link:[Link]

-

Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. Source: Antimicrobial Agents and Chemotherapy Context:[5][6][7] Details the SAR of aminoindole scaffolds (Genz-644442) and their optimization for potency and metabolic stability. Link:[Link][6]

-

Indole RSK inhibitors.[1][8] Part 1: Discovery and initial SAR. Source: Bioorganic & Medicinal Chemistry Letters Context: Illustrates the use of the indole scaffold in kinase inhibitor design, highlighting the importance of the N-methyl and 6-position substitution.[1] Link:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US8299070B2 - Indole compounds and pharmaceutical use thereof - Google Patents [patents.google.com]

- 3. Amide Conjugates of Ketoprofen and Indole as Inhibitors of Gli1-Mediated Transcription in the Hedgehog Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ukm.my [ukm.my]

- 8. Indole RSK inhibitors. Part 1: discovery and initial SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of N-methylated Indoleamines

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific evolution of N-methylated indoleamines. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the key molecules, biosynthetic pathways, and analytical methodologies that have shaped our understanding of this fascinating class of compounds. From the early isolation of bufotenine to the characterization of the enzymatic machinery responsible for endogenous production of substances like N,N-dimethyltryptamine (DMT), this guide traces the scientific journey and highlights the pivotal experiments that have illuminated their physiological and pharmacological significance.

Introduction: The Dawn of Indoleamine Research

The story of N-methylated indoleamines is intrinsically linked to the broader history of indoleamine research, which began with the groundbreaking discovery of serotonin (5-hydroxytryptamine, 5-HT). In 1948, researchers at the Cleveland Clinic isolated a vasoconstrictor substance from bovine blood, which they named serotonin.[1] This discovery was a watershed moment, fundamentally altering the understanding of neurochemistry and its role in behavior and emotion.[1] The subsequent identification of serotonin as a neurotransmitter in the brain by Dr. Betty Twarog in 1952 opened the floodgates for investigating a new class of biologically active molecules.[1]

Simultaneously, another critical indoleamine, melatonin, was being unraveled. Its discovery stemmed from observations of skin color changes in amphibians.[2] In 1917, it was noted that extracts from bovine pineal glands could lighten tadpole skin.[2] This led to the isolation of melatonin in 1958 by Aaron B. Lerner and his team at Yale University.[2][3] Further research by Julius Axelrod and his colleagues in the late 1950s and 1960s elucidated that melatonin is derived from serotonin and plays a crucial role in regulating circadian rhythms, solidifying the concept of the pineal gland as a "neurochemical transducer".[4]

These foundational discoveries of serotonin and melatonin set the stage for exploring their N-methylated derivatives, compounds that would prove to have profound and often enigmatic biological activities.

The First Wave: Discovery and Characterization of Key N-methylated Indoleamines

2.1. Bufotenin (5-HO-DMT): From Toad Venom to Human Consciousness

Bufotenin (5-hydroxy-N,N-dimethyltryptamine) holds the distinction of being one of the earliest N-methylated indoleamines to be scientifically described. Its name is derived from the Bufo genus of toads, from which it was first isolated.[5][6] The initial isolation of bufotenin is credited to the Austrian chemist Hans Handovsky in the 1920s.[6] However, it was the work of German chemist Heinrich Wieland and his colleagues in 1934 that confirmed its chemical structure.[5] A year later, in 1935, the first synthesis of bufotenin was reported by Japanese researchers Toshio Hoshino and Kenya Shimodaira.[5][6]

Historically, bufotenin-containing preparations have a long history of entheogenic use, particularly in South America, where seeds from Anadenanthera peregrina and Anadenanthera colubrina trees were used to create hallucinogenic snuffs known as cohoba and yopo.[5][7] Archaeological evidence suggests the use of these seeds dates back over 4,000 years.[5]

While initially isolated from toad venom, bufotenin is also found in various mushrooms, plants, and is present in trace amounts in the human body.[5] Clinical studies on the effects of bufotenin began to emerge in the mid-1950s, exploring its hallucinogenic properties and its structural relationship to serotonin.[5][8]

2.2. N,N-Dimethyltryptamine (DMT): The "Spirit Molecule"

N,N-Dimethyltryptamine (DMT) is arguably the most well-known of the N-methylated indoleamines and serves as the archetype for indole-containing serotonergic psychedelics.[9] Its structure is a fundamental component of other famous psychedelics like LSD and psilocybin.[9] DMT was first synthesized in 1931 by Richard Manske.[10] However, its psychoactive properties were not characterized in humans until 1956 by the Hungarian chemist Stephen Szára.[10]

DMT is ubiquitous in nature, found in a wide variety of plant and animal species.[9][11] It is a primary psychoactive component of ayahuasca, a traditional Amazonian brew.[9][12] Notably, DMT is one of the few psychedelic compounds produced endogenously by mammals, including humans, though its precise physiological function remains a subject of ongoing research.[9][11]

2.3. 5-MeO-DMT: The Potent Relative

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a structurally related and significantly more potent psychedelic than DMT.[13] It was first chemically described in 1936 and later isolated from natural sources in 1959.[13] Its hallucinogenic effects were first reported in 1970.[13]

Like its relatives, 5-MeO-DMT is found in a variety of plant species and is famously secreted by the glands of the Colorado River toad (Incilius alvarius).[13][14] Historically, it has also been used as an entheogen in South America.[13] Its rapid onset and short duration of action, coupled with profound effects on consciousness, have made it a subject of significant interest in modern psychedelic research.[13][15][16]

Unraveling the Machinery: The Discovery of Indolethylamine N-Methyltransferase (INMT)

The discovery of endogenous N-methylated indoleamines in mammals begged the question of their origin. The pivotal breakthrough came in 1961 when Julius Axelrod discovered an enzyme in rabbit lung capable of methylating indoleamines like tryptamine and serotonin.[17] This enzyme was named indolethylamine N-methyltransferase (INMT).[17][18] This discovery provided the first evidence of an endogenous enzymatic pathway capable of producing psychoactive compounds.[17]

INMT is a transmethylation enzyme that utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to transfer methyl groups to the amine of indoleamines.[17][19] The enzyme catalyzes the stepwise methylation of tryptamine, first to N-methyltryptamine (NMT) and then to N,N-dimethyltryptamine (DMT).[11][17] While its highest affinity is for tryptamine, INMT can also methylate other indoleamines, including serotonin to produce bufotenin, albeit with lower efficiency.[17]

The cloning of rabbit and subsequently human INMT in the late 1990s further solidified our understanding of this crucial enzyme and its genetic underpinnings.[20]

Visualizing the Core Biosynthetic Pathway

The following diagram illustrates the central biosynthetic pathway for the formation of key N-methylated indoleamines from the essential amino acid tryptophan.

Caption: Biosynthesis of DMT and Bufotenin from L-Tryptophan.

Pharmacology and Mechanism of Action

The primary pharmacological targets of N-methylated indoleamines are serotonin (5-HT) receptors, particularly the 5-HT2A subtype, which is crucial for their psychedelic effects.[12] However, their interactions are complex and involve multiple receptor systems.

-

DMT: Acts as an agonist at a wide range of serotonin receptors.[12] Its action at the 5-HT2A receptor is considered essential for its visual hallucinations, though other serotonin receptor subtypes and even glutamate receptors may also play a role.[12] DMT also shows high affinity for the trace amine-associated receptor 1 (TAAR-1) and sigma-1 receptors, though the full extent of their contribution to its effects is still under investigation.[12][21]

-

5-MeO-DMT: Is a potent agonist at both 5-HT1A and 5-HT2A receptors, with a higher affinity for the 5-HT1A subtype.[14] This differing receptor profile may contribute to its unique subjective effects, which are often described as less visual and more immersive than DMT.[16]

-

Bufotenin: Also acts as a serotonergic psychedelic, sharing structural similarities with both DMT and serotonin.[5]

A key metabolic enzyme for these compounds is monoamine oxidase (MAO), which rapidly breaks them down.[11][21] This is why DMT is not orally active unless co-administered with a monoamine oxidase inhibitor (MAOI), as is the case with the traditional ayahuasca brew.[12][21]

Modern Analytical Techniques in Indoleamine Research

The advancement of analytical chemistry has been instrumental in the study of N-methylated indoleamines, allowing for their detection and quantification in complex biological matrices.

5.1. Chromatographic and Spectrometric Methods

-

High-Performance Liquid Chromatography (HPLC): Often coupled with electrochemical detection (HPLC-ECD), this technique is a cornerstone for separating and quantifying monoamine neurotransmitters, including indoleamines.[22]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful combination allows for the specific identification and quantification of N-methylated derivatives of tryptamine and serotonin.[23] It is particularly useful for determining INMT activity in tissues.[23]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This has become a standard for sensitive and specific analysis of a wide range of neurotransmitters and their metabolites.[24]

5.2. In Vivo Monitoring Techniques

-

Microdialysis: This technique allows for the sampling of neurotransmitters from the extracellular fluid of living organisms, providing valuable insights into their real-time dynamics.[22][24] Advances in fast microdialysis have improved the temporal resolution of these measurements.[22]

-

Voltammetry: Techniques like fast-scan cyclic voltammetry (FSCV) offer excellent spatial and temporal resolution for monitoring electroactive neurotransmitters, though selectivity can be a challenge.[22]

Experimental Protocol: Determination of INMT Activity using GC-MS

This protocol provides a generalized workflow for measuring the activity of indolethylamine N-methyltransferase in tissue homogenates, based on the principles of established methods.[23]

1. Tissue Homogenization: a. Obtain fresh or frozen tissue samples (e.g., lung, brain). b. Homogenize the tissue in a suitable buffer (e.g., phosphate buffer, pH 7.4) on ice. c. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme.

2. Enzymatic Reaction: a. Prepare a reaction mixture containing the tissue supernatant, the substrate (e.g., tryptamine or N-methyltryptamine), and the methyl donor, S-adenosyl-L-methionine (SAM). b. For quantitative analysis, include a deuterated internal standard of the expected product (e.g., deuterated DMT). c. Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). d. Stop the reaction by adding a strong base (e.g., NaOH) to raise the pH.

3. Extraction: a. Extract the N-methylated products from the reaction mixture using an organic solvent (e.g., ethyl acetate). b. Vortex the mixture and centrifuge to separate the organic and aqueous layers. c. Carefully collect the organic layer containing the analytes. d. Evaporate the solvent to dryness under a stream of nitrogen.

4. Derivatization (Optional but often recommended): a. Reconstitute the dried extract in a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to improve the chromatographic properties of the analytes. b. Heat the mixture to complete the derivatization reaction.

5. GC-MS Analysis: a. Inject the derivatized (or underivatized) sample into the gas chromatograph. b. Use a suitable capillary column to separate the components of the mixture. c. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the analyte and the internal standard. d. Quantify the amount of product formed by comparing the peak area of the analyte to that of the internal standard.

6. Calculation of Enzyme Activity: a. Calculate the enzyme activity, typically expressed as pmol or nmol of product formed per mg of protein per hour.

Conclusion and Future Directions

The journey of discovery for N-methylated indoleamines has been a long and intricate one, from their initial isolation from natural sources to the elucidation of their endogenous biosynthesis and complex pharmacology. While much has been learned, many questions remain. The precise physiological roles of endogenous DMT and other N-methylated indoleamines are still not fully understood.

Future research, aided by advanced analytical techniques and genetic tools, will continue to unravel the mysteries of these fascinating molecules. The renewed interest in their therapeutic potential for a range of psychiatric conditions is driving a new wave of scientific inquiry.[12] A deeper understanding of their history and the scientific milestones that have brought us to this point is essential for guiding the next generation of research in this exciting field.

References

- Cameron, L. P., & Olson, D. E. (2018). Dark classics in chemical neuroscience: N, N-Dimethyltryptamine (DMT). ACS chemical neuroscience, 9(10), 2344-2357.

- Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-dimethyltryptamine. Brain research bulletin, 126(Pt 1), 74–88.

-

Bufotenin. (n.d.). In Wikipedia. Retrieved February 8, 2026. [Link]

- Strassman, R. J., & Qualls, C. R. (1994). Human psychopharmacology of N,N-dimethyltryptamine.

-

Bufotenin. (2024, September 2). American Chemical Society. [Link]

- Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in neuroscience, 12, 536.

-

Neuro Transmissions. (2023, August 7). 2-Minute Neuroscience: DMT [Video]. YouTube. [Link]

-

Al-Musaweet, H. S., Al-Ghrairi, M. A., & Al-Samydai, A. (2023). Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease. Medicina (Kaunas, Lithuania), 59(9), 1548. [Link]

-

Bufotenine. (2021, September 10). In Encyclopædia Britannica. [Link]

-

The Pineal Gland and the "Melatonin Hypothesis," 1959-1974. (n.d.). National Institutes of Health. [Link]

-

Garg, U. (1994). Bufotenine--a hallucinogen in ancient snuff powders of South America and a drug of abuse on the streets of New York City. Forensic science review, 6(2), 97–108. [Link]

-

5-MeO-DMT. (n.d.). In Wikipedia. Retrieved February 8, 2026. [Link]

-

Davis, W. M., & Weil, A. T. (1992). Bufo toads and bufotenine: fact and fiction surrounding an alleged psychedelic. Journal of ethnopharmacology, 36(3), 225–229. [Link]

-

Timmermann, C., et al. (2023). Exploring 5-MeO-DMT as a pharmacological model for deconstructed consciousness. bioRxiv. [Link]

-

Kaertner, L. S., et al. (2021). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of neurochemistry, 158(5), 1013–1028. [Link]

-

Cantu, D. (2023). Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review. International journal of molecular sciences, 24(13), 10794. [Link]

-

5-MeO-DMT Research & Studies. (n.d.). FIVE MEO Education. [Link]

-

Ermakova, A. O., et al. (2021). A narrative synthesis of research with 5-MeO-DMT. Journal of psychopharmacology (Oxford, England), 35(11), 1279–1293. [Link]

-

Räisänen, M., & Kärkkäinen, J. (1978). Quantitative assay of the N-methylated metabolites of tryptamine and serotonin by gas chromatography mass spectrometry as applied to the determination of lung indoleethylamine N-methyltransferase activity. Biomedical mass spectrometry, 5(10), 596–600. [Link]

-

75 Years Later: Cleveland Clinic Recalls Researchers' Pivotal Role in Discovery of Serotonin. (2023, October 27). Cleveland Clinic. [Link]

-

Melatonin. (n.d.). In Wikipedia. Retrieved February 8, 2026. [Link]

-

Thompson, M. A., & Weinshilboum, R. M. (1998). Rabbit lung indolethylamine N-methyltransferase. cDNA and gene cloning and characterization. The Journal of biological chemistry, 273(51), 34502–34510. [Link]

-

Tan, D. X., et al. (2019). Melatonin Synthesis and Function: Evolutionary History in Animals and Plants. International journal of molecular sciences, 20(8), 1898. [Link]

-

Boarder, M. R., & Erdelyi, E. (1981). Microradioisotopic assay for indoleamine N-methyltransferase and analysis of products by liquid chromatography. Analytical biochemistry, 117(2), 250–258. [Link]

-

Melatonin History. (n.d.). Chronobiology.com. [Link]

-

Dean, J. G., et al. (2019). Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine. Frontiers in neuroscience, 13, 232. [Link]

-

Hewitt, W. M., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature chemical biology, 11(7), 488–494. [Link]

-

INMT - indolethylamine N-methyltransferase. (n.d.). WikiGenes. [Link]

-

Kennedy, R. T. (2013). Review of recent advances in analytical techniques for the determination of neurotransmitters. Analytical chemistry, 85(2), 657–672. [Link]

-

Methylation of Thiols and Thioethers by Human Indolethylamine-N Methyl Transferase. (2023). ResearchGate. [Link]

-

Lee, B. H., et al. (2021). Two indoleamines are secreted from rat pineal gland at night and act on melatonin receptors but are not night hormones. eLife, 10, e69273. [Link]

-

Methylation of N-acetyl-5-HT to form melatonin. (n.d.). Reactome Pathway Database. [Link]

-

Amine N-methyltransferase. (n.d.). In Wikipedia. Retrieved February 8, 2026. [Link]

-

Chen, Y., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & medicinal chemistry letters, 21(5), 1438–1441. [Link]

-

Murch, S. J., & Saxena, P. K. (2006). Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview. International journal of molecular sciences, 7(8), 277–299. [Link]

-

Serotonin and melatonin biosynthesis. (n.d.). Reactome Pathway Database. [Link]

-

Functional and structural characterization of the human indolethylamine N-methyltransferase through fluorometric, thermal and computational docking analyses. (2023). ResearchGate. [Link]

-

Perrotta, K. (2019). Analytical Techniques to Investigate the Neurochemical Basis of Behavior. University of California, Los Angeles. [Link]

Sources

- 1. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 2. Melatonin - Wikipedia [en.wikipedia.org]

- 3. Melatonin History – Chronobiology.com [chronobiology.com]

- 4. profiles.nlm.nih.gov [profiles.nlm.nih.gov]

- 5. Bufotenin - Wikipedia [en.wikipedia.org]

- 6. acs.org [acs.org]

- 7. Bufotenine - A Hallucinogen in Ancient Snuff Powders of South America and a Drug of Abuse on the Streets of New York City - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bufotenine | Definition, Uses, Effects, & Facts | Britannica [britannica.com]

- 9. Dark Classics in Chemical Neuroscience: N, N-Dimethyltryptamine (DMT). - OPEN Foundation [open-foundation.org]

- 10. Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review | MDPI [mdpi.com]

- 11. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. 5-MeO-DMT - Wikipedia [en.wikipedia.org]

- 14. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 17. Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease: Biological Functions, Disease Associations, Inhibitors, and Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. WikiGenes - INMT - indolethylamine N-methyltransferase [wikigenes.org]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine [frontiersin.org]

- 21. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]

- 22. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]

- 23. Quantitative assay of the N-methylated metabolites of tryptamine and serotonin by gas chromatography mass spectrometry as applied to the determination of lung indoleethylamine N-methyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Review of recent advances in analytical techniques for the determination of neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Deep Dive into N-methyl-1H-indol-6-amine: A Quantum Chemical Perspective for Drug Discovery

This in-depth technical guide provides a comprehensive framework for the theoretical investigation of N-methyl-1H-indol-6-amine, a substituted indole of significant interest in medicinal chemistry. For researchers, scientists, and drug development professionals, this document outlines the core principles and practical methodologies of computational chemistry to elucidate the molecule's structural, electronic, and spectroscopic properties. By leveraging quantum chemical calculations, we can unlock predictive insights into its reactivity, stability, and potential as a pharmacophore, thereby accelerating rational drug design and development.

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] N-methyl-1H-indol-6-amine, with its strategic methyl and amine substitutions, presents a compelling case for detailed theoretical analysis. The "magic methyl" effect, a well-documented phenomenon in drug discovery, suggests that the addition of a methyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.[3] Understanding the subtle electronic and conformational changes induced by the N-methylation and the amino group at the 6-position is paramount for predicting its biological behavior.

This guide will navigate the theoretical workflow for characterizing N-methyl-1H-indol-6-amine, from fundamental geometry optimization to the prediction of its spectral signatures and reactivity profile. We will delve into the causality behind the choice of computational methods, ensuring a self-validating and robust theoretical protocol.

Part 1: Foundational Computational Methodology: The 'Why' Behind the 'How'

The cornerstone of a reliable theoretical study lies in the judicious selection of computational methods. For a molecule of this nature, Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy.[4]

Geometry Optimization: Defining the Ground State

The initial and most critical step is to determine the most stable three-dimensional conformation of N-methyl-1H-indol-6-amine. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Experimental Protocol: Geometry Optimization

-

Initial Structure Generation: A 2D sketch of N-methyl-1H-indol-6-amine is created using a molecular editor and converted to a 3D structure.

-

Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen. This functional has a proven track record for providing accurate geometries for a wide range of organic molecules.[5]

-

Basis Set Selection: The 6-311G(d,p) basis set is employed. This Pople-style basis set provides a good description of the electron distribution and includes polarization functions (d and p) to account for the non-uniform distribution of charge in the molecule.[5]

-

Solvation Model: To simulate a more biologically relevant environment, a solvent model such as the Polarizable Continuum Model (PCM) can be applied, with water or a suitable organic solvent as the medium.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Rationale: The choice of B3LYP/6-311G(d,p) is a well-established and cost-effective method for obtaining reliable geometries of organic molecules. The inclusion of a solvation model is crucial as it can significantly influence the conformational preferences and electronic properties of the molecule.

Workflow for Computational Analysis

The following diagram illustrates the logical flow of the theoretical investigation, from initial structure to the derivation of key molecular properties.

Caption: Computational workflow for the theoretical analysis of N-methyl-1H-indol-6-amine.

Part 2: Unveiling Electronic Properties and Reactivity

With an optimized geometry, we can now probe the electronic landscape of N-methyl-1H-indol-6-amine to understand its reactivity and potential for intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Key to Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability.[6]

| Parameter | Description | Significance in Drug Design |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |

| ΔE (LUMO-HOMO) | Energy Gap | A larger gap implies higher kinetic stability and lower chemical reactivity. |

Self-Validation: The calculated HOMO-LUMO gap can be qualitatively correlated with the molecule's known stability and reactivity patterns of similar indole derivatives. A large gap would suggest a relatively stable compound.

Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for identifying regions that are prone to electrophilic and nucleophilic attack.

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For N-methyl-1H-indol-6-amine, these are expected around the nitrogen atoms.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amine group and the indole N-H.

This visual guide is critical for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.

Global Reactivity Descriptors

From the HOMO and LUMO energies, we can derive several global reactivity descriptors that provide a quantitative measure of the molecule's reactivity.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | The escaping tendency of electrons. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | A measure of the molecule's ability to act as an electrophile. |

Causality: These descriptors provide a more nuanced understanding of reactivity than simply observing the HOMO-LUMO gap. For instance, a high electrophilicity index would suggest that the molecule is more likely to participate in reactions where it accepts electrons.

Part 3: Predicting Spectroscopic Signatures

Theoretical calculations can predict various spectra, which can be used to confirm the identity and structure of a synthesized compound or to aid in the interpretation of experimental data.

Vibrational Spectroscopy (IR and Raman)

The calculated vibrational frequencies correspond to the characteristic stretching, bending, and torsional modes of the molecule. These can be directly compared to experimental Infrared (IR) and Raman spectra.

Experimental Protocol: Vibrational Spectra Calculation

-

Frequency Calculation: Performed on the optimized geometry at the B3LYP/6-311G(d,p) level of theory.

-

Scaling Factor: The calculated frequencies are systematically higher than experimental values. A scaling factor (typically around 0.96-0.98 for B3LYP) is applied to correct for anharmonicity and other systematic errors.

-

Visualization: The vibrational modes can be animated to visualize the atomic motions associated with each frequency.

Trustworthiness: The strong correlation between scaled theoretical frequencies and experimental IR and Raman spectra provides a high degree of confidence in the calculated structure.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.[7]

Experimental Protocol: UV-Vis Spectrum Calculation

-

TD-DFT Calculation: Performed on the optimized geometry using a functional such as B3LYP or CAM-B3LYP, which is often better for charge-transfer excitations.

-

Solvent Effects: Including a solvent model is crucial as solvent polarity can significantly shift the absorption maxima (solvatochromism).

-

Analysis of Transitions: The calculated transitions are analyzed to determine the orbitals involved (e.g., π → π* or n → π*), providing insight into the nature of the electronic excitations.

Caption: Workflow for the prediction of the UV-Vis spectrum of N-methyl-1H-indol-6-amine.

Part 4: Implications for Drug Discovery and Development

The theoretical properties of N-methyl-1H-indol-6-amine, as elucidated through the methodologies described, have direct and actionable implications for drug discovery.

-

Pharmacophore Modeling: The optimized geometry and MEP map can be used to develop and refine pharmacophore models, which define the essential features required for biological activity.

-

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of N-methyl-1H-indol-6-amine in silico (e.g., by adding or removing functional groups) and recalculating its properties, researchers can predict how these changes will affect its reactivity and potential for receptor binding. This can guide the synthesis of more potent and selective analogs.

-

Metabolic Stability Prediction: The MEP and FMO analysis can help identify sites on the molecule that are susceptible to metabolic modification (e.g., oxidation by cytochrome P450 enzymes). This knowledge can be used to design molecules with improved metabolic stability and pharmacokinetic profiles.

-

Toxicity Prediction: Certain electronic properties can be correlated with potential toxicity. For example, a high reactivity towards nucleophiles might indicate a potential for covalent modification of biological macromolecules, a common mechanism of toxicity.

Conclusion

This in-depth technical guide has provided a comprehensive roadmap for the theoretical investigation of N-methyl-1H-indol-6-amine using quantum chemical methods. By following the outlined protocols and understanding the underlying principles, researchers can gain profound insights into the molecule's intrinsic properties. These theoretical predictions, when integrated with experimental studies, will undoubtedly accelerate the rational design and development of novel indole-based therapeutics. The synergy between computational chemistry and experimental drug discovery is a powerful paradigm for addressing the complex challenges of modern medicine.

References

-

Magritek. (2023). Methyl 1H-indole-3-carboxylate. [Link]

-

MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]

-

Onys'ko, P., et al. (2020). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. [Link]

-

Prasad, S. K., et al. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Semantic Scholar. [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

-

Wikipedia. Dimethyltryptamine. [Link]

-

PubChem. 1-methyl-1H-indol-6-amine. [Link]

-

Cheong, P. H-Y., et al. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. PMC. [Link]

-

Santos, J. C., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]

-

Nature. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. [Link]

-

Prasad, S. K., et al. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. PubMed Central. [Link]

-

ResearchGate. (2025). Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. [Link]

-

ResearchGate. (2025). Synthesis and Characterization of New Heterocyclic Derivatives by Oxidation of 1-Amino-2-methylindoline. [Link]

-

DergiPark. (2020). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. [Link]

-

National Institutes of Health. (2019). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. [Link]

-

MDPI. (2023). Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. [Link]

-

ResearchGate. (2014). N-Methylindole. [Link]

-

American Chemical Society. (2026). Computing Solvation Free Energies of Small Molecules with Experimental Accuracy. [Link]

-

American Chemical Society. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

-

National Institutes of Health. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. [Link]

-

Progress in Chemical and Biochemical Research. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. [Link]

-

American Chemical Society. (2021). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. [Link]

-

PubMed Central. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

National Institutes of Health. (2022). Inverse mapping of quantum properties to structures for chemical space of small organic molecules. [Link]

-

ResearchGate. (2017). Quantum chemical calculations for different organic molecules with a carbonyl as the interacting functional group with NH 4 +. [Link]

-

CSIR-NIScPR. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. [Link]

-

AIP Publishing. (2023). Quantum chemical descriptors based on semiempirical methods for large biomolecules. [Link]

-

ResearchGate. (2022). Synthesis, structural, TD-DFT, and optical characteristics of indole derivatives. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

Sourcing and Utilization of N-methyl-1H-indol-6-amine: A Technical Guide for Researchers

Introduction: The Significance of Substituted Indoles in Modern Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of novel therapeutic agents. Among the vast family of indole derivatives, N-methyl-1H-indol-6-amine has emerged as a valuable building block, offering a strategic entry point for the synthesis of a diverse array of bioactive molecules. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the commercial landscape for sourcing this compound, robust methodologies for its quality assessment, and insights into its application in the synthesis of next-generation therapeutics. The N-methylation of indoles can significantly impact their pharmacokinetic properties, such as by increasing lipophilicity and metabolic stability, which are critical considerations in drug design.[3][4]

Commercial Availability and Supplier Overview

N-methyl-1H-indol-6-amine is commercially available from a range of chemical suppliers, primarily catering to the research and development market. The compound is offered in two principal forms: the free amine (CAS No: 135855-62-8) and its hydrochloride salt (CAS No: 856782-35-9). The choice between these forms often depends on the specific requirements of the subsequent synthetic steps, with the hydrochloride salt generally offering enhanced stability and solubility in polar solvents.

A survey of prominent suppliers reveals a consistent purity profile, typically ranging from 95% to over 97%. Researchers should carefully consider the required purity for their specific application, as trace impurities can have a significant impact on the outcome of sensitive catalytic reactions or biological assays.

Below is a comparative table of representative commercial suppliers and their product offerings for N-methyl-1H-indol-6-amine and its hydrochloride salt.

| Supplier | Product Name | CAS Number | Catalog Number | Purity | Form |

| Sigma-Aldrich | 1-methyl-1H-indol-6-amine | 135855-62-8 | ENA295068769 | 94.86% | Oil |

| Sigma-Aldrich | 1-methyl-1H-indol-6-amine hydrochloride | 856782-35-9 | ENA423203815 | 95% | Powder |

| Aaronchem | 1-Methyl-1h-indol-6-amine | 135855-62-8 | AR003NR4 | 96% | - |

| ChemScene | 1-Methyl-1H-indol-6-amine | 135855-62-8 | CS-0207940 | - | - |

| ChemScene | 1-Methyl-1H-indol-6-amine hydrochloride | 856782-35-9 | CS-0163381 | ≥95% | - |

| Crysdot LLC | 1-Methyl-1H-indol-6-amine hydrochloride | 856782-35-9 | CD11373344 | 95% | - |

| Fluorochem | 1-Methyl-1H-indol-6-amine hydrochloride | 856782-35-9 | 10-F690789 | 95% | - |

Foundational Chemistry: Synthesis of N-methyl-1H-indol-6-amine

While commercially available, an understanding of the synthetic routes to N-methyl-1H-indol-6-amine provides valuable context for potential impurities and informs in-house preparation strategies if required. A common and effective method involves the N-methylation of the parent indole, 6-aminoindole.

Illustrative Synthetic Pathway

A plausible synthetic approach involves the protection of the more reactive amino group, followed by N-methylation of the indole nitrogen, and subsequent deprotection. A more direct approach, however, involves the careful selection of methylation conditions to favor N1-alkylation of the indole ring.

Figure 1: Simplified synthetic workflow for N-methylation of 6-aminoindole.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for the N-alkylation of indoles.[5]

Materials:

-

6-Aminoindole (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Methyl iodide (CH₃I) (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of 6-aminoindole in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-methyl-1H-indol-6-amine.

Quality Control and Characterization: A Self-Validating System

Ensuring the identity and purity of N-methyl-1H-indol-6-amine is paramount for its successful application. A combination of chromatographic and spectroscopic techniques provides a robust quality control (QC) framework.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a standard method for assessing the purity of substituted indoles.[6]

Illustrative HPLC-UV Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

Gradient: 10-90% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: 220 nm and 254 nm

-

Injection Volume: 10 µL

-

Expected Retention Time: The retention time will be specific to the exact conditions and instrument but will be consistent for a pure sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of N-methyl-1H-indol-6-amine. The spectra provide detailed information about the connectivity of atoms and the chemical environment of each proton and carbon.

Expected NMR Spectral Data (in CDCl₃):

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the indole ring, a singlet for the N-methyl group, and a broad singlet for the amino protons.

-

¹³C NMR: The spectrum will exhibit distinct signals for each of the nine carbon atoms in the molecule, including the N-methyl carbon. The chemical shifts of the aromatic carbons provide confirmation of the substitution pattern.[7]

Certificate of Analysis (CoA) Review

A Certificate of Analysis from the supplier is a critical document that provides lot-specific information on the purity and identity of the compound. Researchers should carefully review the CoA to ensure it meets their experimental requirements.

Example Certificate of Analysis Data:

| Test | Specification | Result |

| Appearance | Off-white solid | Conforms |

| Purity (HPLC) | ≥ 95.0% | 96.2% |

| Identity (¹H NMR) | Conforms to structure | Conforms |

| Mass Spectrum (MS) | Conforms to structure | Conforms |

| Water Content (KF) | ≤ 0.5% | 0.2% |

Applications in Drug Discovery and Development

N-methyl-1H-indol-6-amine serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The presence of the amino group at the 6-position provides a handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Scaffold for Bioactive Compounds

The indole nucleus is a key component of many compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] N-methyl-1H-indol-6-amine can be utilized as a starting material to construct more complex molecules targeting a variety of biological pathways. For instance, derivatives of N-((1-methyl-1H-indol-3-yl)methyl) have been investigated as inhibitors of tubulin polymerization, a validated target in cancer therapy.[8]

Role as a Key Building Block

In the context of drug discovery, N-methyl-1H-indol-6-amine is considered a valuable building block.[9][10] Its bifunctional nature, with a reactive amino group and the indole core, allows for its incorporation into larger molecular frameworks through various chemical transformations, such as amide bond formation, sulfonylation, and reductive amination. This versatility enables the rapid generation of compound libraries for high-throughput screening and lead optimization.

Figure 2: Application workflow of N-methyl-1H-indol-6-amine in drug discovery.

Conclusion

N-methyl-1H-indol-6-amine is a readily accessible and highly versatile building block for researchers engaged in drug discovery and development. A thorough understanding of its commercial availability, coupled with robust in-house quality control measures, is essential for its effective utilization. The strategic application of this compound in the synthesis of novel indole derivatives holds significant promise for the discovery of new therapeutic agents across a range of disease areas. This guide provides the foundational knowledge and practical insights necessary to confidently source, validate, and strategically employ N-methyl-1H-indol-6-amine in cutting-edge research endeavors.

References

-

Saeed, A., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]

-

Organic Syntheses Procedure. (n.d.). 1-methylindole. [Link]

-

Onys'ko, P., et al. (2015). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. [Link]

-

MDPI. (2018). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. [Link]

-

National Center for Biotechnology Information. (n.d.). The Role of N6-Methyladenosine in Inflammatory Diseases. PubMed Central. [Link]

-

Chromatography Online. (2014). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). N-methylene signals of the 1 H NMR spectrum of compound 1a (C 6 D 6 ). [Link]

-

DergiPark. (n.d.). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. [Link]

-

MDPI. (2015). Biomedical Importance of Indoles. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. [Link]

-

ResearchGate. (n.d.). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. [Link]

-

National Center for Biotechnology Information. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. PubMed Central. [Link]

-

PubMed. (2018). N-methylation in amino acids and peptides: Scope and limitations. [Link]

-

ACS Publications. (2021). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry. [Link]

-

Chemical Engineering Transactions. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]

-

DNAmod. (n.d.). 6-methyladenine. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

RSC Publishing. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. [Link]

-

ACS Publications. (2022). Catalytic Asymmetric Synthesis of 1,2-Fused Tricyclic Indoles Containing an Eight-Membered Biaryl Bridge. Organic Letters. [Link]

-

PubMed. (2014). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. [Link]

-

University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. [Link]

-

ResearchGate. (n.d.). Building Blocks for Drug Discovery: Unveiling Novel 1,4-dihydroindeno[1,2-c] pyrazoles. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. PubMed Central. [Link]

-

ACS Publications. (1970). Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-indole-6-carboxylic acid. PubChem. [Link]

-

MDPI. (2018). Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

Sources

- 1. 6-氨基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. researchmgt.monash.edu [researchmgt.monash.edu]

- 4. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. cetjournal.it [cetjournal.it]

- 7. Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles [authors.library.caltech.edu]

- 8. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. news.umich.edu [news.umich.edu]

Exploring the pharmacology of N-methyl-1H-indol-6-amine

An In-Depth Technical Guide to the Pharmacological Exploration of N-methyl-1H-indol-6-amine

Authored by: A Senior Application Scientist

N-methyl-1H-indol-6-amine is a synthetic compound belonging to the indoleamine class, a group of molecules that includes several endogenous neurotransmitters and potent psychoactive substances. Given its structural similarity to known serotonergic agents, this guide outlines a comprehensive research framework for the elucidation of its pharmacological profile. This document provides a detailed, step-by-step approach for researchers, scientists, and drug development professionals to systematically investigate the synthesis, receptor interaction, in vivo effects, and pharmacokinetic properties of N-methyl-1H-indol-6-amine. The methodologies described herein are designed to establish a thorough understanding of its mechanism of action and potential as a pharmacological tool or therapeutic agent.

Introduction and Rationale

The indoleamine scaffold is a cornerstone of neuropharmacology, forming the basis for endogenous molecules like serotonin and melatonin, as well as classic psychedelics such as N,N-dimethyltryptamine (DMT).[1] These compounds exert their effects primarily through interactions with the serotonergic system, a complex network of receptors that modulates a vast array of physiological and psychological processes, including mood, cognition, and perception.[2][3] The precise structure of an indoleamine dictates its affinity and efficacy at various serotonin receptor subtypes, leading to a wide spectrum of pharmacological effects.

N-methyl-1H-indol-6-amine (Figure 1) is a relatively unexplored molecule within this class. Its structure, featuring a methyl group on the indole nitrogen and an amine group at the 6-position, suggests potential interactions with serotonin receptors, particularly the 5-HT2A receptor, which is a key target for many psychedelic compounds.[4] A thorough pharmacological investigation is warranted to determine its receptor binding profile, functional activity, behavioral effects in animal models, and overall safety profile. This guide provides the scientific and logical framework for such an investigation.

Figure 1: Chemical Structure of N-methyl-1H-indol-6-amine

Caption: Chemical structure and properties of N-methyl-1H-indol-6-amine.[5]

Synthesis and Characterization

A robust and reproducible synthesis is the first critical step in the pharmacological evaluation of a novel compound. The Fischer indole synthesis is a versatile and widely used method for creating substituted indoles and can be adapted for N-methyl-1H-indol-6-amine.[6]

Proposed Synthetic Pathway

A plausible synthetic route starting from a commercially available precursor is outlined below.

Figure 2: Proposed Synthesis of N-methyl-1H-indol-6-amine

Caption: A potential synthetic workflow for N-methyl-1H-indol-6-amine.

Experimental Protocol: Fischer Indole Synthesis

-

Hydrazone Formation: Dissolve 4-nitrophenylhydrazine in a suitable solvent such as ethanol. Add a catalytic amount of acetic acid. Slowly add acetaldehyde and stir the mixture at room temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Indolization: To the resulting hydrazone, add an acid catalyst like polyphosphoric acid or zinc chloride. Heat the mixture under an inert atmosphere. The reaction progress should be monitored by TLC or high-performance liquid chromatography (HPLC).

-

Methylation: The resulting 6-nitro-1H-indole can be methylated using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.

-

Reduction: The nitro group of 1-methyl-6-nitro-1H-indole is then reduced to an amine, for example, through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

-

Purification and Characterization: The final product should be purified using column chromatography. The structure and purity of N-methyl-1H-indol-6-amine must be confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and HPLC.

In Vitro Pharmacological Profiling

The initial pharmacological characterization should focus on determining the compound's affinity and functional activity at a panel of relevant G-protein coupled receptors (GPCRs), with a primary focus on serotonin receptors.

Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[7] These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.

Table 1: Primary and Secondary Receptor Binding Panels

| Primary Panel (Serotonin Receptors) | Secondary Panel (Other CNS Receptors) |

| 5-HT1A, 5-HT1B, 5-HT1D | Dopamine D1, D2, D3, D4, D5 |

| 5-HT2A, 5-HT2B, 5-HT2C | Adrenergic α1A, α2A, β1, β2 |

| 5-HT5A, 5-HT6, 5-HT7 | Histamine H1, H2 |

| SERT (Serotonin Transporter) | Sigma-1, Sigma-2 |

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes expressing the target receptor from recombinant cell lines or animal brain tissue.

-

Assay Setup: In a multi-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of N-methyl-1H-indol-6-amine.

-

Incubation and Filtration: Allow the binding to reach equilibrium. Then, rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 (the concentration of the compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor. For GPCRs, common functional assays measure changes in second messenger levels (e.g., Ca2+ mobilization, cAMP accumulation) or β-arrestin recruitment.[8]

Figure 3: Workflow for In Vitro Functional Characterization

Caption: A logical workflow for determining the functional activity of a compound.

In Vivo Behavioral Pharmacology

Based on the in vitro profile, a series of in vivo studies in animal models should be conducted to assess the compound's behavioral effects.[9][10] Given the potential for serotonergic activity, assays sensitive to psychedelic, anxiolytic, and antidepressant-like effects are relevant.

Head-Twitch Response (HTR) in Rodents

The head-twitch response in mice or rats is a classic behavioral assay predictive of 5-HT2A receptor agonism and hallucinogenic potential in humans.[11]

Locomotor Activity

Changes in locomotor activity can indicate stimulant or sedative effects. This is typically measured in an open-field arena.

Assays for Anxiolytic and Antidepressant-like Effects

-

Elevated Plus Maze: To assess anxiolytic-like activity.

-

Forced Swim Test: To evaluate potential antidepressant-like effects.

Pharmacokinetic and Toxicological Assessment

Understanding the absorption, distribution, metabolism, and excretion (ADME) of N-methyl-1H-indol-6-amine is essential for interpreting pharmacological data and assessing its drug-like properties.[2][12][13][14]

In Vitro ADME Assays

-

Metabolic Stability: Incubate the compound with liver microsomes to determine its metabolic half-life.

-

CYP450 Inhibition: Assess the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[15]

-

Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins.

-

Cell Permeability: Use Caco-2 cell monolayers to predict intestinal absorption.

Table 2: Key In Vitro ADME Parameters

| Parameter | Methodology | Significance |

| Metabolic Stability | Liver Microsome Assay | Predicts in vivo clearance |

| CYP450 Inhibition | Fluorometric or LC-MS/MS based assays | Assesses drug-drug interaction potential |

| Plasma Protein Binding | Equilibrium Dialysis | Influences distribution and availability of the drug |

| Permeability | Caco-2 Permeability Assay | Predicts oral absorption |

In Vivo Pharmacokinetics

Administer a single dose of N-methyl-1H-indol-6-amine to rodents via intravenous and oral routes. Collect blood samples at various time points and measure the concentration of the compound and any major metabolites using LC-MS/MS. This will determine key parameters such as bioavailability, half-life, clearance, and volume of distribution.

Preliminary Toxicology

-

In Silico Toxicity Prediction: Utilize computational models to predict potential toxicities.[16]

-

Acute Toxicity Study: A single high-dose study in rodents to determine the maximum tolerated dose (MTD) and observe any overt signs of toxicity.

Conclusion and Future Directions